N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide
Description
The compound N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with thiophene and pyrazole rings. Key substituents include:
- A thiophen-2-yl acetamide moiety at position 3 of the pyrazole, contributing π-conjugation and sulfur-based reactivity.
This structure suggests applications in medicinal chemistry, particularly for targeting sulfur-rich enzymatic sites or as a ligand in coordination chemistry.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-23-5-4-17-15(22)8-20-16(12-9-24-10-13(12)19-20)18-14(21)7-11-3-2-6-25-11/h2-3,6H,4-5,7-10H2,1H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNSAQFKUBQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including:
- Methoxyethyl group : Enhances solubility and bioavailability.
- Thienopyrazole moiety : Associated with various pharmacological activities.
- Thiophenyl acetamide group : Imparts specific interactions with biological targets.
The molecular formula is with a molecular weight of approximately 318.39 g/mol.
Research indicates that this compound may interact with specific biological pathways, particularly those involving G protein-coupled receptors (GPCRs) . GPCRs are crucial for various physiological processes and are common drug targets. The compound's structural elements suggest it may act as an agonist or antagonist for certain GPCRs, although specific receptor interactions remain to be fully elucidated.
Anticancer Properties
Several studies highlight the potential anticancer properties of this compound:
-
Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction.
These results suggest a promising anticancer effect that warrants further investigation.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 18
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in preclinical models. It appears to modulate cytokine production and inhibit pathways involved in inflammation:
-
Cytokine Inhibition : Reduces levels of IL-6 and TNF-alpha in stimulated macrophages.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) IL-6 150 70 TNF-alpha 200 90
This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, supporting its role as a potential anticancer agent .
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased paw edema and reduced inflammatory cell infiltration compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Variations
Thieno[3,4-c]pyrazole vs. Benzothiazole/Thieno-Pyrimidine
- Benzothiazole Derivatives (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)acetamides): Benzothiazole cores () lack the fused pyrazole ring but retain sulfur-based aromaticity.
- Sulfanyl linkages (e.g., in ZINC2459465) may confer distinct redox properties vs. the target compound’s acetamide-thiophene group .
Thieno[3,4-c]pyrazole vs. Quinoxaline/Thiazole
- Quinoxaline-Based Acetamides (): Larger π-systems (e.g., 2,3-diphenylquinoxaline) enhance planar stacking interactions but reduce solubility compared to the bicyclic thieno-pyrazole .
Substituent Effects
Methoxyethyl vs. Halogen/Trifluoromethyl Groups
- Methoxyethyl Group :
- the target’s methoxyethyl donor .
Thiophen-2-yl vs. Methylenedioxy/Phenyl
Spectroscopic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
